Elucidation of the Molecular Structure of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: A Technical Guide
Elucidation of the Molecular Structure of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a substituted pyridinone derivative of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of reported data for structurally related analogues and predicted spectroscopic values to facilitate its identification and characterization.
Chemical Structure and Properties
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core. The structure is characterized by a bromine atom at position 5, a methyl group at position 4, and a nitro group at position 3. The pyridinone ring exists in tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms, though the lactam form generally predominates.
Table 1: Physicochemical Properties of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
| Property | Value | Source |
| CAS Number | 1446237-40-6 | IndiaMART |
| Molecular Formula | C₆H₅BrN₂O₃ | (Calculated) |
| Molecular Weight | 233.02 g/mol | (Calculated) |
| Appearance | Predicted to be a powder | IndiaMART |
Note: The molecular formula provided by the supplier (C6H5BrN2O) appears to be incorrect and has been corrected to C6H5BrN2O3 based on the chemical structure.
Predicted Spectroscopic Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12-14 | Singlet (broad) | 1H | N-H | The acidic proton of the lactam is expected to be broad and may exchange with D₂O. |
| ~8.0-8.5 | Singlet | 1H | C6-H | The chemical shift is influenced by the electron-withdrawing nitro and bromo groups. |
| ~2.3-2.5 | Singlet | 3H | C4-CH₃ | The methyl group is expected to be a singlet in this environment. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160-165 | C2 (C=O) | The carbonyl carbon is expected in this downfield region. |
| ~145-150 | C4 | Carbon bearing the methyl group. |
| ~135-140 | C6 | Aromatic carbon adjacent to the nitrogen. |
| ~130-135 | C3 | Carbon bearing the nitro group. |
| ~105-110 | C5 | Carbon bearing the bromine atom. |
| ~15-20 | C4-CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | N-H | Stretching |
| 2950-2850 | C-H (methyl) | Stretching |
| ~1650-1700 | C=O (lactam) | Stretching |
| ~1580, ~1470 | C=C, C=N | Ring Stretching |
| ~1550, ~1350 | N-O (nitro) | Asymmetric & Symmetric Stretching |
| ~600-700 | C-Br | Stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 232/234 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 216/218 | [M-O]⁺ | Loss of an oxygen atom from the nitro group. |
| 186/188 | [M-NO₂]⁺ | Loss of the nitro group. |
| 158/160 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide. |
Proposed Experimental Protocols
The following are proposed methodologies for the synthesis and characterization of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, adapted from procedures for structurally similar compounds.
Proposed Synthesis
A plausible synthetic route to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one involves the hydrolysis of a 2-alkoxy or 2-halo precursor. A potential starting material is 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Protocol: Hydrolysis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as a mixture of acetic acid and hydrobromic acid.
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Reaction Conditions: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.
Characterization Methods
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NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
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IR Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with KBr pellets or as a thin film.
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Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
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Melting Point: Determine the melting point using a standard melting point apparatus.
Visualizing the Elucidation Workflow
The logical flow for the synthesis and structural confirmation of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one can be visualized as follows:
This diagram illustrates the proposed pathway from the precursor molecule through chemical transformation and purification, followed by a series of spectroscopic analyses that collectively lead to the confirmation of the final molecular structure.



